molecular formula C8H6ClNO2S2 B1415701 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole CAS No. 1105189-51-2

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole

Cat. No.: B1415701
CAS No.: 1105189-51-2
M. Wt: 247.7 g/mol
InChI Key: GIRDTLZWRYCEMO-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is an organic compound with the molecular formula C8H6ClNO2S2 It is a benzothiazole derivative, characterized by the presence of a chlorine atom and a methylsulfonyl group attached to the benzothiazole ring

Scientific Research Applications

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes.

    Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound is classified as dangerous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is also harmful to aquatic life . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with enzymes and other proteins is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in significant alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity . High doses can lead to severe adverse effects, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity . By influencing key enzymes, it can alter the flow of metabolites through different pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly impact its function and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole typically involves the chlorination of 4-(methylsulfonyl)-1,3-benzothiazole. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-(methylsulfonyl)-1,3-benzothiazole in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure and purify the product by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-benzothiazole
  • 4-Methylsulfonyl-1,3-benzothiazole
  • 2-Chloro-4-methylsulfonylbenzoic acid

Uniqueness

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S2/c1-14(11,12)6-4-2-3-5-7(6)10-8(9)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDTLZWRYCEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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